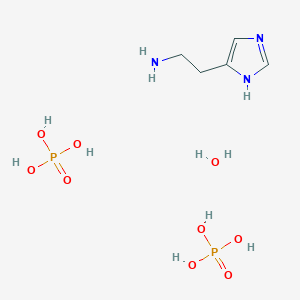
1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione is a chemical compound that belongs to the class of pyrazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Chemosensors for Metal Ions Naphthoquinone derivatives have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with the complexation being accompanied by a color change. This property makes them suitable for use as chemosensors in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Catalytic Synthesis Research has also focused on the catalytic synthesis of naphthalene-1,4-dione derivatives, which have applications in the development of pharmaceuticals and materials science. For example, MgCl2 catalyzed the synthesis of 2-hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione derivatives, highlighting an eco-friendly and efficient method for the production of these compounds (Fu et al., 2016).
Anticonvulsant Activity Evaluation Another study explored the synthesis, pharmacological evaluation, and molecular modelling of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives. These compounds were evaluated for their potential as anticonvulsant agents, showing significant delay in the onset of convulsion compared to phenobarbital. This research contributes to the development of new anticonvulsant drugs (Ghareb et al., 2017).
Synthesis and Cytotoxic Activity The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines were also studied. These compounds exhibited potent cytotoxic properties against various cancer cell lines, with some derivatives showing IC(50) values less than 10 nM. This research provides valuable insights into the development of new anticancer agents (Deady et al., 2003).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-9-11-17(12-10-16)15-23-13-14-24(22(26)21(23)25)20-8-4-6-18-5-2-3-7-19(18)20/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILWVAIBZEPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)


![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)



![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)
